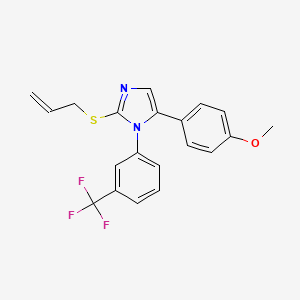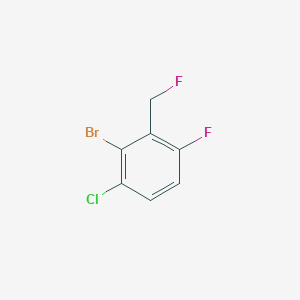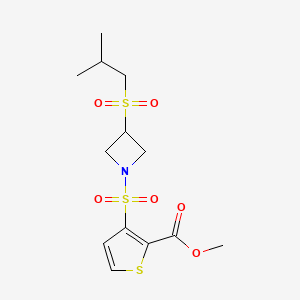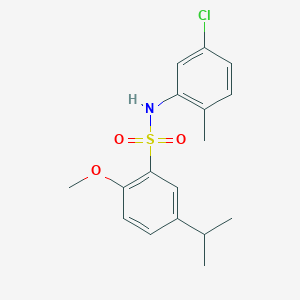
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Dibutylone, which is a synthetic cathinone that belongs to the phenethylamine class of compounds. The chemical structure of Dibutylone is similar to other cathinones such as methylone and ethylone. The purpose of
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of new compounds and their structural characterization forms a crucial part of research involving "3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one". Studies have focused on synthesizing novel hybrid molecules combining this compound with other chemical entities to explore their potential applications. For example, the synthesis of new 1,2,3,4-tetrahydroquinoline hybrids, incorporating ibuprofen and its derivatives, highlighted their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. The lipophilicity of these hybrids was assessed using reversed-phase thin layer chromatography and in silico calculations, indicating their potential as therapeutic agents (Manolov, Ivanov, & Bojilov, 2022).
Another study focused on the thermal, optical, etching, structural studies, and theoretical calculations of derivatives related to "3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one". This research provided insights into the stability, molecular interactions, and electronic properties of the compound, underlining its importance in material science and pharmacological research (Karthik et al., 2021).
Biological Evaluation
The compound and its derivatives have also been evaluated for their biological activities. For instance, compounds synthesized through novel approaches using alpha-nitro ketone intermediates were tested as probes for nicotinic receptors, highlighting their potential in understanding receptor-ligand interactions and designing receptor-specific drugs (Zhang, Tomizawa, & Casida, 2004).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of "3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one" has yielded promising results. Synthesis and antimicrobial activity studies have shown that certain derivatives exhibit significant potency against pathogens of Lycopersicon esculentum, providing a basis for the development of new antimicrobial agents (Vinaya et al., 2009).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2NO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-16(19)17(20)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXGYEYUEJIWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)

![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)
![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)
![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

